9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
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Overview
Description
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains a fluorine atom at the 2’ position of the sugar moiety.
Preparation Methods
The synthesis of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one involves several key steps. One common method includes the condensation of 2,6-dichloropurine with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose . This reaction is followed by deblocking and chromatographic separation to yield the desired product. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with silylated N6-benzoyladenine to form different isomers . Common reagents used in these reactions include 2,6-dichloropurine and 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose . Major products formed from these reactions include different isomers of the compound, which can be separated and purified using chromatographic techniques .
Scientific Research Applications
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one has a wide range of scientific research applications. In medicinal chemistry, it is used as an antiviral and anticancer agent . It has shown efficacy in inhibiting the growth of various cancer cell lines and has potential as a therapeutic agent for certain types of leukemia . Additionally, it is used in the synthesis of oligonucleotides for antisense therapy . In biology, it is employed in studies involving DNA and RNA synthesis and repair .
Mechanism of Action
The mechanism of action of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one involves its incorporation into DNA and RNA, where it acts as a chain terminator . This incorporation inhibits DNA polymerase and ribonucleotide reductase, leading to the inhibition of DNA synthesis and cell proliferation . The compound’s triphosphate form is particularly potent in inhibiting these enzymes .
Comparison with Similar Compounds
Similar compounds include 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine and 9-beta-D-arabinofuranosylguanine . These compounds share structural similarities but differ in their specific chemical modifications and biological activities. For example, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine has shown potent cytotoxic activity against various cancer cell lines and is used in similar therapeutic applications . The unique fluorine substitution in 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one enhances its stability and efficacy compared to its analogs .
Properties
IUPAC Name |
9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOTDBYJXFINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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